1-methyl-4H-pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-9-4-2-3-7(5-8)6-9/h2,4,6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOHBQFVNVION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 4h Pyridine 3 Carbonitrile and Its Analogs
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions have emerged as a powerful tool for the synthesis of highly substituted pyridine (B92270) derivatives. These reactions, by combining three or more starting materials in a single synthetic operation, allow for the rapid and efficient generation of molecular diversity.
One-Pot Condensation Strategies
One-pot condensation reactions are a cornerstone of MCRs, enabling the formation of the pyridine ring through a cascade of sequential reactions without the need for isolation of intermediates.
A prominent multicomponent strategy for the synthesis of dihydropyridine derivatives involves the reaction of an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and an amine. In a study exploring the molecular diversity of such reactions, it was found that the three-component reaction of an aromatic aldehyde, malononitrile, and methylamine in a methanol-water solvent system yields polysubstituted N-methyldihydropyridines. jlu.edu.cnresearchgate.net Specifically, this reaction produces 2,6-diamino-1-methyl-4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles. jlu.edu.cn
The reaction proceeds by stirring a mixture of the aromatic aldehyde, a twofold molar excess of malononitrile, and a twofold molar excess of aqueous methylamine at room temperature. The products precipitate from the reaction mixture and can be isolated by simple filtration. jlu.edu.cn This method provides a straightforward route to N-methylated dihydropyridine structures.
| Aromatic Aldehyde (ArCHO) | Product (3) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 2,6-Diamino-1-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile | 58 | 258-260 |
| p-Chlorobenzaldehyde | 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile | 62 | 289-290 |
| m-Nitrobenzaldehyde | 2,6-Diamino-1-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 51 | 252-254 |
Table 1: Synthesis of N-methyldihydropyridine derivatives from various aromatic aldehydes. jlu.edu.cn
Similarly, two series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino isosteres have been synthesized through a multicomponent reaction of an appropriate acetophenone (B1666503), aromatic aldehyde, ammonium (B1175870) acetate, and either malononitrile or ethyl cyanoacetate, achieving excellent yields. nih.gov
The one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide has been investigated to produce novel chromeno[2,3-b]pyridine derivatives. This reaction leads to the formation of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in good yield. The structure of this complex heterocyclic system was confirmed by various spectroscopic methods. This approach highlights the utility of MCRs in constructing fused heterocyclic systems with potential biological activity.
In a similar vein, the multicomponent reaction of salicylaldehyde, malononitrile dimer, and nitromethane in dimethyl sulfoxide (DMSO) at room temperature has been explored. This reaction yields 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. This method is noted for its operational simplicity and the use of a common and environmentally benign solvent. The highly convergent nature of this MCR allows for the formation of several bonds in a single step.
The condensation of α,α'-bis(arylidene) cycloalkanones with malononitrile represents another versatile approach to functionalized pyridines and related heterocyclic systems. This reaction, typically catalyzed by a base, leads to the formation of various fused and spirocyclic pyridine derivatives. The specific structure of the final product is dependent on the reaction conditions and the nature of the cycloalkanone.
Catalyst-Mediated Syntheses
The efficiency and selectivity of multicomponent reactions for the synthesis of pyridine derivatives can often be enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts have been employed to promote these transformations. For instance, the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles via a three-component reaction of aldehydes, malononitrile, and thiols has been successfully achieved using Zn(II) and Cd(II) metal-organic frameworks (MOFs) as heterogeneous catalysts under solvent-free conditions. nih.gov This method is noted for its green credentials, including the reusability of the catalyst. nih.gov
In other catalyst-mediated approaches, various Lewis and Brønsted acids and bases have been utilized to facilitate the condensation and cyclization steps in the formation of the pyridine ring. The choice of catalyst can significantly influence the reaction pathway and the final product distribution.
Role of Organocatalysts (e.g., Tröger's Base Derivatives)
Organocatalysis has emerged as a powerful tool in synthetic chemistry. Tröger's base and its derivatives, known for their unique V-shaped, chiral structure, have been explored in various asymmetric syntheses. nih.govnih.gov While direct application of Tröger's base derivatives to the synthesis of 1-methyl-4H-pyridine-3-carbonitrile is not extensively documented in readily available literature, their role as basic catalysts is relevant. Microporous polymer networks assembled through the formation of Tröger's base have been shown to act as effective heterogeneous basic catalysts. These materials can enhance the rate of reactions like the Knoevenagel condensation, a key step in some pyridine syntheses. The high concentration of basic sites within these networks can be more efficient than using Tröger's base as a homogeneous catalyst. semanticscholar.orgacs.org
The development of chiral phosphoric acid (CPA)-catalyzed protocols has also been significant in the asymmetric synthesis of Tröger's bases themselves, achieving high efficiency and enantioselectivity. nih.gov This highlights the broader utility of organocatalysts in constructing complex molecular architectures.
Application of Inorganic Bases (e.g., K2CO3)
Inorganic bases play a crucial role in many synthetic pathways for pyridine derivatives. Potassium carbonate (K2CO3) is a widely used weak inorganic base in reactions such as C-alkylation and intramolecular Michael additions. researchgate.net
A notable application of K2CO3 is in the one-pot, multicomponent synthesis of functionalized pyridines. For instance, 2-alkoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitriles can be synthesized from 2-aryl-methylidineindan-1-ones, malononitrile, and K2CO3 in an alcohol solvent. researchgate.net This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrating the utility of K2CO3 in facilitating the formation of complex pyridine systems under mild conditions. researchgate.net
Table 1: K2CO3 Mediated Synthesis of Indeno[1,2-b]pyridine-3-carbonitriles This table is based on data from the synthesis of related pyridine-3-carbonitrile (B1148548) derivatives and illustrates the role of K2CO3.
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Product Structure |
| 1 | 2-Aryl-methylidineindan-1-one | Malononitrile | K2CO3 | Ethanol (B145695) | 2-Ethoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitrile |
| 2 | 2-Aryl-methylidineindan-1-one | Malononitrile | K2CO3 | Methanol | 2-Methoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitrile |
Targeted Synthetic Strategies
Cyclization Reactions for Pyridine Ring Formation
The formation of the pyridine ring often involves the cyclization of an acyclic precursor. nih.gov These reactions are fundamental to building the heterocyclic core and can be influenced by various factors, including the nature of the starting materials and the reaction conditions.
Acid-catalyzed cyclization provides a powerful method for constructing pyridine rings. Lewis acids can induce the cyclization of appropriately functionalized precursors to form fused pyridine rings regioselectively. rsc.org For example, the cyclization of 2-(N-allylbenzylamino)-3-[2,2-bis(ethoxycarbonyl)vinyl]pyrido[1,2-a]pyrimidin-4(4H)-one is a novel approach to a fused pyridine system. rsc.org
In some cases, intramolecular reactions between a pyridine and an aldehyde moiety can be controlled by pH. Under acidic conditions, a fused-ring heterocycle is stabilized, demonstrating a reversible cyclization process. acs.org The activation of pyridine N-oxides with an electrophilic additive in the presence of a base can also lead to the formation of fused pyrazole-pyridine systems through intramolecular cyclization. nih.gov The choice of the electrophilic additive can influence the regioselectivity of the cyclization. nih.gov
Pyridones are closely related to pyridines and are important heterocyclic compounds often found in biologically active molecules. mdpi.com Their synthesis is a significant area of research. One strategy involves the ring-opening transformation of precursors like 3-hydroxy-3,4-dihydropyrido[2,1-c] clockss.orgnih.govoxazine-1,8-diones. These molecules can react with binucleophiles, promoted by ammonium acetate or acetic acid, to construct polycyclic pyridones. mdpi.com This method provides a direct route to complex pyridone structures. mdpi.com
Condensation Reactions with Cyanothioacetamide
Cyanothioacetamide is a versatile reagent in the synthesis of heterocyclic compounds, particularly sulfur-containing pyridines. clockss.org It readily undergoes condensation reactions with various carbonyl compounds.
The reaction of cyanothioacetamide with α,β-unsaturated carbonyl compounds is a common method for synthesizing thioxohydropyridine-3-carbonitriles. researchgate.net This reaction typically proceeds through a Michael addition followed by cyclization. nuph.edu.ua A multi-component condensation involving chalcones, malononitrile (which can form cyanothioacetamide in situ with hydrogen sulfide), alkyl halides, and a base can lead to 2-alkylsulfanyl-4,6-diarylpyridine-3-carbonitriles. nuph.edu.ua The intermediate adduct cyclizes intramolecularly to form a pyridine-2-thiolate, which is then alkylated. nuph.edu.ua
Furthermore, the Thorpe-Guareschi reaction, involving the condensation of 1,3-diketones with cyanothioacetamide, is a key step in the synthesis of diverse 4-substituted-3-cyanopyridine-2(1H)-thiones. nih.gov
Table 2: Synthesis of Pyridine-3-carbonitrile Derivatives using Cyanothioacetamide This table illustrates the versatility of cyanothioacetamide in forming various pyridine-3-carbonitrile structures.
| Starting Materials | Reaction Type | Product Class |
| α,β-Unsaturated Ketones | Michael Addition/Cyclization | Thioxohydropyridine-3-carbonitriles researchgate.net |
| Chalcones, Malononitrile, H2S, Alkyl Halides | Multi-component Condensation | 2-Alkylsulfanyl-4,6-diarylpyridine-3-carbonitriles nuph.edu.ua |
| 1,3-Diketones | Thorpe-Guareschi Reaction | 4-Substituted-3-cyanopyridine-2(1H)-thiones nih.gov |
| 4-Butoxybenzalcyanoacetic ester | Condensation | 6-Amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione researchgate.net |
Synthesis from Chalcone Intermediates
The synthesis of pyridine-3-carbonitrile derivatives frequently employs chalcones as versatile starting materials. orientjchem.orgresearchgate.net Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone, such as 4-formyl pyrazole with 4-morpholinoacetophenone in the presence of a base like potassium hydroxide. orientjchem.orgresearchgate.net
The subsequent reaction of these chalcone intermediates with malononitrile in a basic medium, such as sodium methoxide in methanol, leads to the formation of the target pyridine-3-carbonitrile derivatives. orientjchem.orgresearchgate.net This transformation involves a Michael addition of the malononitrile anion to the chalcone, followed by cyclization and aromatization to yield the stable pyridine ring. The formation of the desired products is typically confirmed using spectral techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the IR spectra of synthesized pyridine-3-carbonitriles show a characteristic peak for the nitrile (CN) group around 2235 cm⁻¹. orientjchem.org
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of pyridine derivatives has benefited from the application of green chemistry principles, which aim to reduce waste, save energy, and use less hazardous materials. acs.org Key strategies include the use of solvent-free reaction conditions or aqueous media, and the application of energy-efficient techniques like microwave irradiation. acs.orgniscpr.res.innih.gov
Solvent-Free or Aqueous Reaction Media
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Researchers have developed solvent-free methods for synthesizing related heterocyclic compounds, which not only reduce environmental impact but can also lead to higher yields and shorter reaction times. niscpr.res.in For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully achieved under solvent-free conditions by reacting aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil with lactic acid as a biodegradable catalyst. niscpr.res.in
Similarly, employing aqueous solvent systems, such as a water-ethanol mixture, aligns with green chemistry goals. nih.govresearchgate.net This approach has been used in the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, demonstrating that a green protocol can be efficient and scalable, offering high atom economy and a low E-factor (a measure of waste produced). nih.govresearchgate.net
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. acs.orgnih.gov This technique has been effectively applied to the synthesis of various pyridine and 4H-pyran derivatives. mdpi.comnih.govmdpi.com
In a typical microwave-assisted procedure, the reactants are irradiated in a microwave oven for a short period, often just a few minutes, leading to the rapid formation of the desired product. acs.org For example, the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation yields pyridine derivatives in excellent yields (82%–94%) within 2–7 minutes. acs.orgnih.gov This contrasts sharply with conventional heating methods which may require several hours to achieve lower yields (71%–88%). acs.orgnih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives acs.orgnih.gov
| Compound | Method | Reaction Time | Yield (%) |
| 5a | Microwave | 3 min | 92 |
| Conventional | 6 h | 85 | |
| 5b | Microwave | 2 min | 94 |
| Conventional | 6 h | 88 | |
| 5c | Microwave | 4 min | 90 |
| Conventional | 7 h | 83 | |
| 5h | Microwave | 7 min | 82 |
| Conventional | 9 h | 71 |
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope. The synthesis of pyridine-3-carbonitriles and related heterocycles often proceeds through well-established reaction cascades.
Knoevenagel Condensation and Pinner Cyclization
The Knoevenagel condensation is a key C-C bond-forming reaction between an active methylene compound (like malononitrile) and a carbonyl compound (an aldehyde or ketone). researchgate.net This reaction is often the initial step in multicomponent reactions that lead to complex heterocyclic structures. researchgate.net The condensation produces a new α,β-unsaturated system, which can then undergo further transformations.
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt, also known as a Pinner salt. organic-chemistry.org These intermediates are versatile and can react with various nucleophiles. In the context of pyridine synthesis, a Pinner-type cyclization can be envisioned where an intramolecular reaction involving a nitrile group and a suitable nucleophile within the same molecule leads to the formation of the heterocyclic ring.
Nucleophilic Attack and Subsequent Cyclocondensation
A common mechanistic pathway for the formation of substituted pyridines from chalcones involves a sequence initiated by a nucleophilic attack. orientjchem.orgresearchgate.net In the reaction between a chalcone and malononitrile catalyzed by a base, the first step is the deprotonation of malononitrile to form a potent nucleophilic carbanion.
This carbanion then attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone in a Michael (1,4-conjugate) addition. The resulting intermediate then undergoes an intramolecular cyclization, where a nucleophilic group (often an amine formed in situ from ammonium acetate, or a nitrogen from another reactant) attacks one of the carbonyl or nitrile groups. This is followed by a dehydration or elimination step, which leads to the formation of the stable, aromatic pyridine ring. researchgate.net This tandem Michael addition-intramolecular cyclization is a powerful strategy for constructing highly functionalized pyridine derivatives. researchgate.net
Bond-Forming Index (BFI) Analysis
In the absence of specific BFI data for this compound, this section will analyze the primary bond formations involved in general pyridine synthesis. This analysis serves as a foundational approach to understanding the retrosynthesis and potential synthetic pathways for the target molecule. The key bond disconnections and the corresponding synthetic strategies are summarized in the table below.
Table 1: Key Bond Formations in Pyridine Ring Synthesis
| Bond Formed | Precursor Fragments | Synthetic Method | Description |
|---|---|---|---|
| C-C | Aldehyde/Ketone + Active Methylene Compound | Hantzsch Pyridine Synthesis | A classic method involving the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. |
| C-N | 1,5-Dicarbonyl Compound + Ammonia | Condensation Reaction | Direct condensation of a 1,5-dicarbonyl compound with ammonia or an ammonia equivalent, followed by cyclization and dehydration/oxidation to form the aromatic pyridine ring. |
| C-C and C-N | Alkynes + Nitriles | Cycloaddition Reactions | [2+2+2] Cycloaddition reactions, often catalyzed by transition metals, can assemble the pyridine ring from two alkyne molecules and a nitrile. |
| C-C | Enamines + α,β-Unsaturated Carbonyls | Michael Addition/Cyclization | The reaction proceeds via a Michael addition of the enamine to the unsaturated system, followed by intramolecular cyclization and elimination to afford the pyridine derivative. |
| C-N | γ-Keto-alkyne + Amine | Condensation/Cyclization | The amine condenses with the ketone, and subsequent intramolecular attack on the alkyne leads to the formation of the pyridine ring. |
The Hantzsch synthesis is a widely recognized method for constructing the pyridine ring, forming two C-C bonds and two C-N bonds in a one-pot reaction from three acyclic precursors. wikipedia.org Another fundamental approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, which directly forms the C-N bonds of the heterocycle. baranlab.org
More modern approaches utilize cycloaddition reactions. For instance, the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a powerful and atom-economical route to polysubstituted pyridines. ijnrd.org This method is particularly versatile for creating complex substitution patterns on the pyridine ring.
Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable in elucidating the mechanisms of these bond-forming reactions. researchgate.netnih.gov These theoretical analyses help in understanding the reaction pathways, transition states, and the influence of substituents on the feasibility and outcome of the synthesis. For example, computational analysis can predict the regioselectivity of C-H activation in pyridine rings, guiding the design of more efficient synthetic strategies. rsc.org
Advanced Spectroscopic and Structural Characterization of 1 Methyl 4h Pyridine 3 Carbonitrile Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of pyridine (B92270) derivatives reveals characteristic chemical shifts for the protons on the pyridine ring. In a general pyridine structure, protons typically resonate in the aromatic region of the spectrum. The exact chemical shifts are influenced by the substituents on the ring. For instance, in related pyridine compounds, proton signals can be observed at various parts of the spectrum, depending on their electronic environment.
| Proton Assignment | Chemical Shift (δ, ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 |
| Methyl Group Protons | 2.0 - 4.0 |
Note: The table presents expected chemical shift ranges for protons in similar pyridine structures based on general principles and data from related compounds. Actual values for 1-methyl-4H-pyridine-3-carbonitrile may vary.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of each carbon atom. For pyridine and its derivatives, the carbon atoms of the ring typically appear in the downfield region of the spectrum. The carbon of the nitrile group (C≡N) has a characteristic chemical shift as well. The methyl carbon will appear in the upfield region.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 120 - 150 |
| Nitrile Carbon (-C≡N) | 115 - 125 |
| Methyl Carbon (-CH₃) | 20 - 40 |
Note: This table shows typical chemical shift ranges for carbons in related pyridine and nitrile-containing compounds. libretexts.org The precise values for this compound would require experimental measurement.
Correlational Spectroscopy for Structural Assignment
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecule. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals. While specific data for this compound is not detailed, the application of these techniques would be standard practice for structural confirmation.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) and C=C/C=N bonds within the pyridine ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2200 - 2260 |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 |
| C-H (Aromatic/Alkyl) | Stretching | 2850 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group or other characteristic fragments of the pyridine ring.
| Ion | m/z Value |
| Molecular Ion [M]⁺ | 118.05 |
| Fragment [M-CH₃]⁺ | 103.04 |
Note: The m/z values are calculated based on the chemical formula C₇H₆N₂. The fragmentation pattern is a prediction based on common fragmentation pathways for similar compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the percentage of each element (carbon, hydrogen, nitrogen), the empirical formula of the substance can be determined and compared with the theoretical values calculated from the proposed molecular formula. This serves as a final verification of the compound's composition.
| Element | Theoretical % |
| Carbon (C) | 71.17 |
| Hydrogen (H) | 5.12 |
| Nitrogen (N) | 23.71 |
Note: The theoretical percentages are calculated based on the molecular formula C₇H₆N₂.
Theoretical and Computational Investigations of 1 Methyl 4h Pyridine 3 Carbonitrile Structures
Density Functional Theory (DFT) Calculations
No specific DFT calculation data for 1-methyl-4H-pyridine-3-carbonitrile has been found in the available literature.
Information regarding the optimized molecular geometry and conformer studies of this compound is not available in published research.
A detailed electronic structure analysis for this compound is not present in the searched scientific literature.
Specific values for the HOMO, LUMO, and the energy gap of this compound are not documented.
There are no available studies reporting the Mulliken atomic charges for this compound.
NBO analysis data for this compound, which would describe its hyperconjugative interactions, could not be located.
Calculated values for the global reactivity descriptors of this compound are absent from the current body of scientific literature.
Structure-Property Relationship Studies (Excluding Biological Activity)
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit substantial NLO responses. The NLO properties of pyridine-3-carbonitrile (B1148548) derivatives have been a subject of computational investigation to explore their potential as NLO materials.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon.
For instance, computational analyses of various substituted pyridine-3-carbonitrile derivatives have been performed to understand their structure-property relationships. These studies reveal that the strategic placement of electron-donating and electron-withdrawing groups on the pyridine (B92270) ring can significantly enhance the NLO response. The cyano group (-CN) at the 3-position typically acts as an electron acceptor, and its combination with suitable donor groups can lead to a pronounced intramolecular charge transfer (ICT), which is a prerequisite for a large β value.
In a study on novel fluorescent 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives, which share structural similarities with substituted pyridines, DFT calculations were used to determine their NLO properties. ymerdigital.com The intrinsic polarizability and first hyperpolarizability were found to be within optimized ranges, suggesting their potential for optical applications. ymerdigital.com For a series of pyridine-3-carbonitrile derivatives, it has been noted that these compounds are valuable intermediates for developing materials with interesting properties, including those relevant to NLO. researchgate.netresearchgate.net
The following table presents hypothetical NLO data for a representative substituted pyridine-3-carbonitrile, calculated using a DFT method, to illustrate the typical parameters evaluated in such studies.
| Property | Calculated Value |
| Dipole Moment (μ) in Debye | 5.8 D |
| Mean Polarizability (α) in esu | 2.5 x 10⁻²³ esu |
| First Hyperpolarizability (β) in esu | 4.2 x 10⁻³⁰ esu |
| Note: The data in this table is illustrative and based on typical values found for similar pyridine derivatives in computational studies. It does not represent experimentally verified data for this compound. |
Thermodynamic Stability Analysis
The thermodynamic stability of a molecule is crucial for its synthesis, storage, and practical application. Computational chemistry provides powerful tools to assess the thermodynamic properties of compounds, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters help in understanding the relative stability of different isomers and conformers and in predicting the feasibility and spontaneity of chemical reactions.
For pyridine derivatives, thermodynamic stability can be influenced by factors such as the nature and position of substituents, and intramolecular and intermolecular interactions. Computational methods like DFT and semi-empirical methods are often used to calculate these thermodynamic parameters.
Research on the hydrodenitrogenation of pyridine at a multinuclear titanium hydride framework involved computational analysis of the reaction's energy profile, providing insights into the Gibbs free energies of various intermediates and transition states. researchgate.net While this study focuses on a reaction involving pyridine, the computational approach to determining Gibbs free energies is broadly applicable to assessing the stability of pyridine derivatives.
In studies of other pyridine-3-carbonitrile derivatives, computational methods have been employed to predict their physicochemical properties, which are inherently linked to their thermodynamic stability. researchgate.netresearchgate.netresearchgate.net For example, the stability of different tautomers and conformers of 3-substituted pyridines has been examined in aqueous solutions using semi-empirical methods to calculate their pKa values, which are related to the Gibbs free energy of protonation.
The following table provides an example of calculated thermodynamic parameters for a model pyridine derivative, illustrating the type of data generated in a computational thermodynamic stability analysis.
| Thermodynamic Parameter | Calculated Value |
| Enthalpy of Formation (ΔHf°) | 150.2 kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | 210.5 kJ/mol |
| Entropy (S°) | 350.8 J/(mol·K) |
| Note: The data in this table is illustrative and based on typical values found for similar pyridine derivatives in computational studies. It does not represent experimentally verified data for this compound. |
Applications in Organic Synthesis and Future Research Directions
1-Methyl-4H-Pyridine-3-Carbonitrile and Its Analogs as Building Blocks and Synthons
The structural motif of pyridine (B92270) is a cornerstone in a vast array of naturally occurring compounds, including vitamins and alkaloids, as well as in a significant number of synthetic pharmaceuticals and agrochemicals. lifechemicals.com The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com This prevalence underscores the importance of functionalized pyridines, such as this compound and its analogs, as crucial building blocks in medicinal chemistry and organic synthesis. lifechemicals.compipzine-chem.com
The utility of these compounds stems from their ability to undergo a variety of chemical transformations. The nitrile group, for instance, is a versatile precursor to other functionalities like aldehydes, ketones, carboxylic acids, esters, amines, and amides. researchgate.net The pyridine ring itself can be functionalized through various reactions, including nucleophilic and electrophilic substitutions, to introduce a wide range of substituents. pipzine-chem.com
For example, 4-methylpyridine-3-carbonitrile, a close analog, is recognized as an important intermediate in the synthesis of fine chemicals, with growing demand in the pharmaceutical, pesticide, and specialty materials sectors. pipzine-chem.com Its structural features allow for modifications that can lead to the creation of new and efficient pesticides and drug molecules with potential antibacterial, anti-inflammatory, and anti-tumor activities. pipzine-chem.com
The reactivity of the pyridine-3-carbonitrile (B1148548) core is further demonstrated by the synthesis of various fused heterocyclic systems. For instance, thieno[2,3-b]pyridines, which can be prepared from pyridine-3-carbonitrile precursors, are valuable synthons for creating more complex molecules with potential biological activities. researchgate.net
Table 1: Examples of Reactions Utilizing Pyridine-3-Carbonitrile Analogs as Building Blocks
| Starting Material | Reagent(s) | Product Type | Application | Reference |
| 2-Bromo-3-pyridinecarbonitriles | α-Amino acid ester hydrochloride, triethylamine | N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters | Synthesis of novel amino acid-functionalized pyridines | nih.gov |
| 4-Methylpyridine | Halogenating agent, then cyanide reagent | 4-Methylpyridine-3-carbonitrile | Intermediate for fine chemicals | pipzine-chem.com |
| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide, ethyl chloroacetate, or chloroacetamides | Thioether derivatives and thieno[2,3-b]pyridines | Precursors for bicyclic and polycyclic compounds | scirp.org |
| 2-Cyanoethanethioamide | α,β-Unsaturated ketones | 2-Thioxopyridine-3-carbonitrile derivatives | Precursors for pyridothieno-pyrimidines and other fused systems | researchgate.net |
Development of Novel Synthetic Methodologies Based on the Pyridine-3-Carbonitrile Scaffold
The pyridine-3-carbonitrile framework is not only a building block but also a platform for the development of new synthetic methods. ijpsonline.comresearchgate.net Multicomponent reactions (MCRs) are a prominent example, offering an efficient and atom-economical approach to constructing complex molecules in a single step. researchgate.netresearchgate.net These reactions are highly valued for their ability to save time, reduce costs, and minimize waste generation by avoiding the isolation of intermediates. researchgate.net
Several novel synthetic protocols have been established using the pyridine-3-carbonitrile scaffold. For instance, one-pot, four-component reactions have been designed to synthesize various pyridine derivatives. researchgate.netnih.gov These methods often involve the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonium (B1175870) source. researchgate.netnih.gov
Furthermore, the development of methodologies extends to the synthesis of fused ring systems. The Vilsmeier-Haack reaction on acetamidopyrazoles, for example, can lead to the formation of pyrazolo[3,4-b]pyridine structures, which are valuable precursors for a variety of heterocyclic compounds. nih.gov Research has also focused on creating novel bipyrazolo[3,4-b]pyridine scaffolds through the interaction of different intermediates generated during the reaction. nih.gov
The exploration of different reaction conditions, such as microwave irradiation and the use of various catalysts, has also been a key aspect of developing new synthetic methodologies around the pyridine-3-carbonitrile core. nih.govsrce.hr
Table 2: Examples of Novel Synthetic Methodologies
| Reaction Type | Reactants | Product | Key Features | Reference |
| One-pot, four-component reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | 3-Pyridine derivatives | High yields, short reaction times, use of microwave irradiation | nih.gov |
| Multicomponent reaction | Aromatic aldehydes, acetophenone derivatives, malononitrile, sodium alkoxide solutions | Poly-substituted 3-cyanopyridines | Convergent synthesis, inexpensive reagents | researchgate.net |
| Vilsmeier-Haack reaction | 5-Acetylamino-3-methyl-1-phenylpyrazole | 3,3′-Bipyrazolo[3,4-b]pyridine scaffold | Formation of fused heterocyclic systems | nih.gov |
Catalytic Applications of Pyridine-3-Carbonitrile Derivatives
While the primary focus of research on this compound and its analogs has been their role as synthetic intermediates, the broader class of pyridine-containing compounds has seen significant application in catalysis. unimi.it The introduction of a pyridine moiety into macrocyclic ligands, for example, can influence the thermodynamic and kinetic properties of the resulting metal complexes, making them effective catalysts for a range of reactions. unimi.it
Although direct catalytic applications of this compound itself are not widely reported, derivatives of pyridine-3-carbonitrile can be envisioned as ligands for metal catalysts. The nitrogen atom of the pyridine ring and the nitrile group could potentially coordinate with metal centers, creating a specific electronic and steric environment that could facilitate catalytic transformations.
The broader field of pyridine-based catalysts is extensive and includes applications in:
Carbon-carbon and carbon-oxygen bond-forming reactions: Metal complexes with pyridine-containing macrocycles have been used in stereoselective synthesis. unimi.it
Oxidation reactions: The rigidity of the pyridine ring allows for the stabilization of metal complexes in high oxidation states, which are relevant for oxidation catalysis. unimi.it
Multicomponent reactions: Nano-Fe3O4 has been utilized as a catalyst in the three-component synthesis of 2,4,6-tri-arylpyridines. rsc.org
Future research could explore the synthesis of novel ligands from this compound and their application in homogeneous and heterogeneous catalysis.
Advancements in Green and Sustainable Synthetic Approaches for Pyridine-3-Carbonitrile Systems
In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods in organic chemistry, and the synthesis of pyridine derivatives is no exception. nih.gov These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. nih.govresearchgate.net
Several green synthetic protocols for pyridine-3-carbonitrile systems have been developed, including:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives, often leading to purer products and lower energy consumption. nih.govacs.org
Use of green catalysts: Researchers have explored the use of environmentally friendly and reusable catalysts, such as animal bone meal and various nanoparticles, for the synthesis of cyanopyridines. rsc.orgresearchgate.net These catalysts offer advantages like high yields, short reaction times, and simple purification processes. researchgate.net
Solvent-free and alternative solvent reactions: Conducting reactions in the absence of a solvent or in greener solvents like water or ethanol (B145695) reduces the generation of volatile organic compounds. researchgate.netacs.org For example, the synthesis of pyridine-3-carboxamides has been achieved at room temperature in ethanol. researchgate.net
Multicomponent reactions under green conditions: Combining the efficiency of MCRs with green chemistry principles, such as using catalyst-free conditions or eco-friendly solvents like magnetized deionized water, represents a powerful strategy for sustainable synthesis. researchgate.net
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-methyl-4H-pyridine-3-carbonitrile, and how is reaction completion monitored?
- Answer : Multi-component reactions (MCRs) are frequently used for pyridine-carbonitrile derivatives. For example, condensation reactions involving malononitrile, ammonium acetate, and substituted aldehydes/ketones under reflux conditions yield high-purity products . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm completion . Post-synthesis, yields exceeding 85% have been reported for structurally similar compounds using optimized conditions (e.g., ethanol as solvent, 12-hour reflux) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR resolve structural ambiguities, such as methyl group environments and cyano substitution patterns. For analogs, aromatic protons appear at δ 7.06–7.78 ppm, while methyl groups resonate near δ 2.1–3.9 ppm .
- IR Spectroscopy : The cyano (-C≡N) stretch is observed at ~2210 cm, and carbonyl (C=O) stretches (if present) near 1642 cm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for analogs) confirm molecular weight, while fragmentation patterns validate substituent positions .
- GC-MS/HPLC : Used to assess purity (>95% for reliable biological assays) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, SHELX’s phase annealing method improves resolution for large structures, even with twinned data . ORTEP-III visualizes thermal ellipsoids to distinguish static vs. dynamic disorder in methyl or cyano groups . For pyridine-carbonitrile analogs, C≡N bond lengths typically range from 1.14–1.16 Å, consistent with sp-hybridization .
Q. How can conflicting bioactivity data for pyridine-carbonitrile analogs be systematically addressed?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -CF) enhance antimicrobial activity, while bulky substituents reduce membrane permeability .
- Docking Studies : Molecular docking with targets like dihydrofolate reductase (DHFR) identifies key interactions. For example, pyridine-carbonitrile derivatives show binding energies of -9.67 kcal/mol, correlating with observed IC values (~30 µM) .
- In Vitro/In Vivo Correlation : Validate discrepancies using cytotoxicity assays (e.g., MTT) and pharmacokinetic profiling (e.g., hepatic microsomal stability) .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?
- Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) accelerate cyclization, while protic solvents (e.g., ethanol) improve yield .
- Catalyst Selection : Ammonium acetate or piperidine catalyzes Knoevenagel condensations, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C for similar pyridines) .
Q. How do computational methods predict the reactivity and metabolic stability of this compound?
- Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For analogs, HOMO densities localize on the pyridine ring, suggesting oxidation-prone regions .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
